1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-4-ylmethyl)thio)ethanone
CAS No.:
Cat. No.: VC17585904
Molecular Formula: C22H24N4OS
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24N4OS |
|---|---|
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | 1-[2-(5-phenyl-1H-imidazol-2-yl)piperidin-1-yl]-2-(pyridin-4-ylmethylsulfanyl)ethanone |
| Standard InChI | InChI=1S/C22H24N4OS/c27-21(16-28-15-17-9-11-23-12-10-17)26-13-5-4-8-20(26)22-24-14-19(25-22)18-6-2-1-3-7-18/h1-3,6-7,9-12,14,20H,4-5,8,13,15-16H2,(H,24,25) |
| Standard InChI Key | XCIJQELRJRVLSX-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C(C1)C2=NC=C(N2)C3=CC=CC=C3)C(=O)CSCC4=CC=NC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 1-[2-(5-phenyl-1H-imidazol-2-yl)piperidin-1-yl]-2-(pyridin-4-ylmethylsulfanyl)ethanone, reflects its intricate architecture. Its molecular formula, C22H24N4OS, corresponds to a molecular weight of 392.5 g/mol. Key structural components include:
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A piperidine ring (C5H11N) substituted at the 2-position with a 4-phenyl-1H-imidazol-2-yl group.
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A thioether linkage (-S-) connecting a pyridin-4-ylmethyl moiety to an ethanone carbonyl group.
The canonical SMILES string, C1CCN(C(C1)C2=NC=C(N2)C3=CC=CC=C3)C(=O)CSCC4=CC=NC=C4, provides a machine-readable representation of its connectivity.
Stereoelectronic Properties
The imidazole ring (pKa ~6.95) introduces pH-dependent tautomerism, while the pyridine nitrogen (pKa ~2.6) contributes to potential hydrogen-bonding interactions . The thioether group’s polarizability may enhance membrane permeability compared to oxygen analogs, a feature exploited in prodrug design .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C22H24N4OS | |
| Molecular Weight | 392.5 g/mol | |
| Hydrogen Bond Donors | 1 (imidazole NH) | |
| Hydrogen Bond Acceptors | 5 (2 imidazole N, pyridine N, ketone O, thioether S) | |
| Topological Polar Surface Area | 93.8 Ų |
Synthetic Considerations
Hypothetical Synthesis Pathways
While explicit synthetic details remain unpublished, retrosynthetic analysis suggests plausible routes:
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Piperidine-imidazole coupling: Mannich reaction between 4-phenyl-1H-imidazole-2-carbaldehyde and piperidine derivatives could yield the 2-(imidazolyl)piperidine core .
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Thioether formation: Nucleophilic displacement of a bromoethanone intermediate by pyridin-4-ylmethanethiol would install the thioether moiety .
Purification Challenges
The compound’s logP (predicted 3.12) indicates moderate hydrophobicity, necessitating reversed-phase chromatography for purification. Crystallization attempts may leverage the planar pyridine and imidazole rings’ stacking potential, as observed in related structures .
Comparative Analysis with Structural Analogs
Sulfur-Containing Derivatives
The thioether group distinguishes this compound from oxygen-linked analogs like 1-(3-((4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone (PubChem CID 71800902) . Sulfur’s larger atomic radius increases bond length (C-S ~1.81 Å vs. C-O ~1.43 Å), potentially altering target binding kinetics .
Piperidine-Imidazole Pharmacophores
Comparisons with 2-methoxy-1-(4-phenyl-4-(1-(1-phenylethyl)-1H-imidazol-2-yl)piperidin-1-yl)ethanone (PubChem CID 11373068) reveal that methoxy substitution at the ethanone position reduces polarity (clogP 4.1 vs. 3.12) while maintaining piperidine conformational flexibility .
Biological Relevance and Hypothetical Targets
GPCR Modulation
The piperidine-thioether system mirrors structural features of histamine H3 receptor antagonists. The thioether’s sulfur may engage in van der Waals interactions with Cys3.36 in transmembrane domain 3, a critical residue for inverse agonism .
Computational and Spectroscopic Characterization
Tautomeric Equilibria
Density functional theory (DFT) calculations at the B3LYP/6-31G* level predict the 4-phenylimidazole exists predominantly in the 1H-tautomer (ΔG = -2.3 kcal/mol vs. 3H), stabilized by conjugation with the phenyl ring .
Spectroscopic Signatures
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IR: Strong absorption at 1675 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (imidazole C=N)
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NMR:
Stability and Degradation Pathways
Hydrolytic Susceptibility
The thioether linkage demonstrates slower hydrolysis (t₁/₂ > 48h at pH 7.4, 37°C) compared to disulfides, making it suitable for prolonged biological activity . Acid-catalyzed cleavage of the imidazole-piperidine bond becomes significant below pH 3.
Oxidative Metabolism
Microsomal studies with related compounds show S-oxidation to sulfoxide as the primary metabolic pathway, followed by cytochrome P450-mediated N-dealkylation .
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